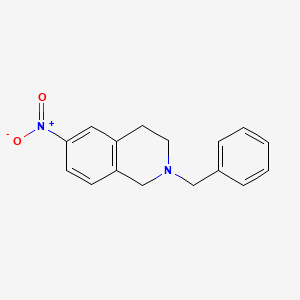

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624105 | |

| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208589-95-1 | |

| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

This guide provides a comprehensive overview of a primary synthetic pathway for 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically divided into two core transformations: the construction of the 6-nitro-1,2,3,4-tetrahydroisoquinoline scaffold via the Pictet-Spengler reaction, followed by the selective N-benzylation of the secondary amine. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy hinges on the initial formation of the core tetrahydroisoquinoline ring system, incorporating the nitro functionality, followed by the introduction of the benzyl group at the nitrogen atom.

The chosen pathway involves:

-

Part A: Synthesis of the 6-nitro-1,2,3,4-tetrahydroisoquinoline core. This is achieved through the acid-catalyzed Pictet-Spengler reaction of 4-nitrophenethylamine with a formaldehyde source. The presence of the electron-withdrawing nitro group on the aromatic ring necessitates more forcing reaction conditions compared to syntheses with electron-rich systems.

-

Part B: N-benzylation of the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This step involves the selective alkylation of the secondary amine of the tetrahydroisoquinoline ring with benzyl bromide in the presence of a suitable base to yield the final product.

The following diagram illustrates the overall synthetic workflow.

Caption: Mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

4-Nitrophenethylamine hydrochloride

-

Paraformaldehyde or 37% aqueous formaldehyde solution

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 4-nitrophenethylamine hydrochloride (1.0 eq).

-

Add a source of formaldehyde, such as paraformaldehyde (1.2 eq) or an aqueous solution of formaldehyde (1.2 eq). [1]3. Carefully add concentrated hydrochloric acid as the solvent and catalyst. The amount should be sufficient to dissolve the starting materials upon heating.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative):

| Starting Material | Aldehyde Source | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Nitrophenethylamine HCl | Paraformaldehyde | Conc. HCl | 100-110 | 12-24 | 50-70 |

Part B: N-Benzylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

The final step in the synthesis is the introduction of the benzyl group onto the secondary amine of the 6-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile and benzyl bromide serves as the electrophile. [2]A key consideration in this step is to avoid over-alkylation, which would lead to the formation of a quaternary ammonium salt. The use of a suitable base and controlling the stoichiometry of the reactants are crucial for achieving selective mono-benzylation.

Mechanistic Considerations

The N-benzylation reaction is a straightforward SN2 process. The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline attacks the benzylic carbon of benzyl bromide, displacing the bromide ion as the leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the neutral N-benzylated product.

The following diagram illustrates the N-benzylation workflow.

Caption: N-benzylation of 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-benzylation of related compounds and is optimized for selective mono-alkylation. [2] Materials:

-

6-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Quantitative Data Summary (Representative):

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | Benzyl bromide | K₂CO₃ | Methanol | 65 | 4-8 | 80-95 |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the tetrahydroisoquinoline and benzyl moieties, as well as the aliphatic protons of the tetrahydroisoquinoline ring and the benzylic methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), aromatic C-H bonds, and aliphatic C-H bonds.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process involving a Pictet-Spengler reaction followed by N-benzylation. While the electron-withdrawing nature of the nitro group presents a challenge for the initial cyclization, this can be overcome with appropriate reaction conditions. The subsequent N-benzylation is a high-yielding transformation when performed under conditions that favor selective mono-alkylation. This guide provides a robust and well-documented pathway for the synthesis of this valuable chemical intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

References

-

Schönbauer, D., Sambiagio, C., Noel, T., & Schnürch, M. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 809–817. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports, 12(1), 2206. [Link]

-

Pictet-Spengler reaction. (n.d.). ChemEurope.com. [Link]

-

Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.). [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Schönbauer, D., Sambiagio, C., Noel, T., & Schnürch, M. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. reposiTUm. [Link]

-

Pictet–Spengler reaction. (2023, December 27). In Wikipedia. [Link]

-

Al-Hiari, Y. M., Abu-Dahab, R., Sharaf, M. A., & Darwish, R. M. (2014). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 7(2). [Link]

-

Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The strategic incorporation of a 6-nitro group and an N-benzyl substituent significantly modulates the molecule's electronic, steric, and lipophilic characteristics, thereby influencing its potential as a drug candidate or a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized analysis of the compound's core attributes and the experimental frameworks required for its thorough characterization.

Molecular Identity and Core Properties

The subject of this guide is a derivative of the tetrahydroisoquinoline family, featuring a benzyl group attached to the nitrogen at position 2 and a nitro group at position 6 of the aromatic ring. This specific substitution pattern dictates its chemical reactivity and physical behavior.

Chemical Structure

The chemical structure consists of a fused bicyclic system where a benzene ring is fused to a partially saturated pyridine ring, substituted as described.

Caption: Structure of this compound.

Fundamental Physicochemical Data

The primary physicochemical properties are summarized below. Data is compiled from chemical supplier technical sheets for both the free base and its common hydrochloride salt form.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 208589-95-1 | 1256483-34-7 | [5] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | C₁₆H₁₇ClN₂O₂ | [5][6] |

| Molecular Weight | 268.32 g/mol | 304.77 g/mol | [5][6] |

| Appearance | Pale yellow crystalline powder | Not specified | |

| Melting Point | 110-115 °C | Not specified | |

| Purity | ≥95% - 98% | ≥97% | [5][6][7] |

| Storage | Room Temperature, in a tightly sealed container | Room Temperature | [7] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves a two-step process: first, the construction of the N-benzylated THIQ core, followed by regioselective nitration.

-

N-Benzylation of Tetrahydroisoquinoline: The synthesis would begin with commercially available 1,2,3,4-tetrahydroisoquinoline. This secondary amine can be N-benzylated using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable organic solvent like acetonitrile.

-

Regioselective Nitration: The resulting 2-benzyl-1,2,3,4-tetrahydroisoquinoline would then undergo electrophilic aromatic substitution. Nitration of the benzene ring of the THIQ core is directed by the activating secondary amine (now a tertiary amine). The position of nitration is critical. Studies on the nitration of N-protected tetrahydroquinolines have shown that the 6-position is often favored.[9] A standard nitrating mixture, such as nitric acid in sulfuric acid, at controlled low temperatures (e.g., 0 °C), would be employed to introduce the nitro group regioselectively at the C6 position.

Caption: Proposed two-step synthesis of the target compound.

Purification Protocol

Post-synthesis, the crude product would require purification. A standard protocol would be:

-

Work-up: Quench the reaction mixture with ice water and neutralize with a base (e.g., aqueous NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Chromatography: Concentrate the dried solution under reduced pressure and purify the residue using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, would likely provide effective separation.

-

Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product as a crystalline solid.

Key Physicochemical Properties and Experimental Determination

Understanding the physicochemical profile of a compound is paramount in drug development, as it directly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimental data for this compound is limited, this section outlines the critical parameters and the authoritative methods used for their determination.

Solubility

Solubility in both aqueous and organic media is a critical determinant of bioavailability and formulation feasibility.

-

Causality: The molecule possesses both lipophilic (benzyl group, hydrocarbon backbone) and polar (nitro group, tertiary amine) features. Its solubility is expected to be limited in water but good in organic solvents like methanol, ethyl acetate, and dichloromethane. The hydrochloride salt form is designed to enhance aqueous solubility.

-

Protocol for Thermodynamic Solubility Determination:

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs the compound's ability to cross biological membranes.

-

Causality: The large, nonpolar benzyl group is expected to make the compound quite lipophilic, suggesting good potential for membrane permeability. The XLogP3, a computed value, for the related compound 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is 3.2, indicating significant lipophilicity.[10] The nitro group will have a lesser, but still contributory, effect.

-

Protocol for Shake-Flask LogP Determination (OECD Guideline 107):

-

Prepare a saturated solution of the compound in n-octanol.

-

Prepare a saturated solution of the compound in water (or a suitable buffer).

-

Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously until equilibrium is established.

-

Allow the two phases to separate completely.

-

Measure the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.

-

Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

-

Ionization Constant (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.

-

Causality: The key ionizable center is the tertiary amine in the THIQ ring. As a tertiary amine, it is basic and will be protonated at physiological pH. The electron-withdrawing nitro group on the aromatic ring will decrease the basicity of the amine (lower its pKa) compared to the unsubstituted 2-benzyl-THIQ.

-

Protocol for Potentiometric Titration:

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Caption: Workflow for determining key physicochemical parameters.

Potential Applications and Biological Context

The THIQ scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of biological activities including antibacterial, anticancer, and neurological effects.[1][2][4][11]

-

Antibacterial Potential: Nitroaromatic compounds are well-known for their antibacterial properties, often acting as prodrugs that are reduced within bacterial cells to generate cytotoxic reactive nitrogen species. The 6-nitro substitution on the THIQ core makes this compound a candidate for development as an antimicrobial agent, potentially effective against various bacterial strains.[12]

-

Synthetic Intermediate: The compound serves as a versatile building block. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of novel 6-amino-THIQ derivatives for structure-activity relationship (SAR) studies. The benzyl group can also be removed via catalytic hydrogenation if desired.

-

Materials Science: As noted by a chemical supplier, the compound is a building block for nonlinear optical (NLO) materials. This application stems from the combination of an electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system, which can lead to a large molecular hyperpolarizability.

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Explosion Hazard: The presence of the nitro group makes the compound potentially sensitive to shock, friction, and heat. Handling should be done with non-sparking tools and behind a safety shield.

-

Toxicity: The compound is sold for research and development purposes only and is not for direct human use.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All operations should be conducted within a certified chemical fume hood.

References

-

Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 208589-95-1 | this compound - AiFChem [aifchem.com]

- 6. CAS 1256483-34-7 | this compound hydrochloride - Synblock [synblock.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. journaljpri.com [journaljpri.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS number 208589-95-1

An In-Depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 208589-95-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, it is part of a scaffold known for a wide range of biological activities.[1][2] This document will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers in drug discovery and materials development.

Core Compound Profile

This compound is a substituted THIQ, a class of compounds that forms the backbone of many natural and synthetic molecules with diverse pharmacological properties.[1][3] The introduction of a benzyl group at the 2-position and a nitro group at the 6-position of the THIQ core imparts specific chemical characteristics that make it a valuable building block in organic synthesis. The presence of the nitro group, in particular, opens up a wide array of possibilities for further functionalization, such as reduction to an amino group, which can then be used to introduce other functionalities.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 208589-95-1 | [5][6][7] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | |

| Molecular Weight | 268.31 g/mol | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 110-115 °C | |

| Solubility | Limited solubility in water; good solubility in methanol and ethyl acetate |

Note: The hydrochloride salt of this compound is also available (CAS No. 1256483-34-7), which is expected to have enhanced solubility and stability.[4][8][9][10]

Synthesis and Chemical Reactivity

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1][3][11]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry principles.

Caption: A conceptual two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol is based on established synthetic strategies for similar compounds and should be adapted and optimized based on laboratory conditions.[1][4]

Part 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-hydroxyethyl)-5-nitrophenol in a suitable solvent such as toluene.

-

Addition of Reagents: Add an equimolar amount of benzylamine to the solution.

-

Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: N-Benzylation

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 6-nitro-1,2,3,4-tetrahydroisoquinoline in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to deprotonate the secondary amine.

-

Addition of Benzylating Agent: Slowly add an equimolar amount of benzyl bromide or benzyl chloride to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the final product, this compound, by recrystallization or column chromatography.

Chemical Reactivity and Further Functionalization

The presence of the nitro group is a key feature for further chemical modifications.[4]

-

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media.[4] This resulting amino group can then be further derivatized.

-

Nucleophilic Aromatic Substitution: The nitro group can be displaced by other nucleophiles under specific conditions, allowing for the introduction of a variety of functional groups.[4]

Potential Applications

The unique structural features of this compound make it a valuable intermediate in several fields.

Medicinal Chemistry and Drug Development

The tetrahydroisoquinoline scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and neuroprotective properties.[1][2][4][12]

-

Antibacterial Agents: This compound serves as a synthetic intermediate in the production of antibacterial agents, particularly those targeting multidrug-resistant Gram-negative bacteria. The proposed mechanism involves the reduction of the nitro group to a nitroso moiety within the bacterial environment, which generates reactive species that can disrupt microbial membranes.

-

Anticancer and Enzyme Inhibition: Tetrahydroisoquinoline derivatives have been investigated as potential anticancer agents and enzyme inhibitors.[4][12] The ability to functionalize the nitro group allows for the synthesis of a library of compounds for screening against various cancer cell lines and enzymes.

-

Neuroprotective Effects: Certain tetrahydroisoquinolines have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.[4]

Caption: Proposed mechanism of antibacterial action.

Materials Science

This compound also finds application as a building block in the synthesis of nonlinear optical (NLO) materials. These materials have potential uses in telecommunications, optical computing, and other advanced technologies. Reports suggest that derivatives of this compound can exhibit second harmonic generation efficiencies exceeding 1.5 times that of urea.

Safety and Handling

Due to the presence of the nitro group, this compound should be handled with caution.

-

Explosion Hazard: Use explosion-proof equipment and conduct operations in a fume hood designed for handling potentially explosive materials.

-

Storage: Store in a tightly sealed container at room temperature, away from heat and ignition sources.

-

Sensitivity: The compound is sensitive to shock and friction and should be handled with extreme care.

-

Fire Fighting: In case of fire, use carbon dioxide or dry chemical extinguishers. Water may not be effective and could spread the fire.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful handling, is achievable through established organic chemistry methodologies. The presence of the benzyl and nitro groups provides a platform for a wide range of chemical modifications, enabling the development of novel compounds with potentially valuable biological and physical properties. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound.

References

- This compound; CAS No.: 208589-95-1. (n.d.).

- This compound hydrochloride - Smolecule. (2024, April 15).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).

- This compound - AiFChem. (n.d.).

- 208589-95-1 Cas No. - Apollo Scientific. (n.d.).

- AB334245 | CAS 208589-95-1 – abcr Gute Chemie. (n.d.).

- Isoquinoline, 1,2,3,4-tetrahydro-6-nitro-2-(phenylmethyl) - Ivy Fine Chemicals. (n.d.).

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2011, March).

- 2-Benzyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride - Vibrant Pharma Inc. (n.d.).

- CAS 1256483-34-7 | this compound hydrochloride. (n.d.).

- The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed. (2011, December 15).

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021, March 22).

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.).

- This compound hydrochloride - CymitQuimica. (n.d.).

- New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC - NIH. (2025, February 21).

- Substituted tetrahydroisoquinoline - Wikipedia. (n.d.).

- methyl 2-(4-nitrobenzyl)-1,2,3,4-tetrahydro-6-isoquinolinyl ether. (2025, May 20).

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. (2025, August 7).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. (2022, September 26).

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Buy this compound hydrochloride [smolecule.com]

- 5. 208589-95-1 | this compound - AiFChem [aifchem.com]

- 6. 208589-95-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. ivychem.com [ivychem.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. CAS 1256483-34-7 | this compound hydrochloride - Synblock [synblock.com]

- 10. This compound hydrochlor… [cymitquimica.com]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] This guide provides a comprehensive technical examination of a specific derivative, this compound. We will dissect its molecular architecture, explore robust synthetic pathways, detail methods for its analytical characterization, and discuss its chemical reactivity and potential pharmacological significance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule as a key intermediate in the synthesis of novel therapeutic agents.

Molecular Architecture and Physicochemical Profile

This compound is a multifaceted molecule characterized by three key structural motifs: the foundational THIQ nucleus, an N-benzyl substituent, and a C6-nitro group on the aromatic ring. This combination of a flexible saturated heterocyclic ring, a bulky lipophilic benzyl group, and a potent electron-withdrawing nitro group imparts unique chemical and physical properties.

Key Properties:

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₂ (Free Base) | [4] |

| C₁₆H₁₇ClN₂O₂ (HCl Salt) | [5][6][7] | |

| Molecular Weight | 284.32 g/mol (Free Base) | |

| 304.77 g/mol (HCl Salt) | [5][6][7] | |

| CAS Number | 208589-95-1 (Free Base) | [4] |

| 1256483-34-7 (HCl Salt) | [5][6][7] | |

| Appearance | Typically a pale yellow crystalline powder.[4] |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol and ethyl acetate.[4] | |

Caption: Generalized synthetic workflows for tetrahydroisoquinoline synthesis.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-8.5 ppm range, showing characteristic splitting patterns for the disubstituted benzene rings.<[8]br>- Benzyl CH₂: A singlet around δ 3.6-4.2 ppm.<[9]br>- THIQ CH₂ groups: Multiplets or triplets in the δ 2.7-3.5 ppm range for the C1, C3, and C4 protons. [9] | Structural Elucidation |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range.<[8]br>- Benzylic & THIQ Carbons: Signals in the aliphatic region (δ 25-65 ppm). [8] | Carbon Skeleton Confirmation |

| Mass Spec. (MS) | - Molecular Ion Peak: [M+H]⁺ at m/z 285.12 for the free base under ESI conditions. [10] | Molecular Weight Verification |

| IR Spectroscopy | - N-O Stretch (NO₂): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).- Aromatic C-H: Stretches >3000 cm⁻¹.- Aliphatic C-H: Stretches <3000 cm⁻¹. | Functional Group Identification |

| RP-HPLC | A single major peak under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase). | Purity Assessment & Quantification |

Chemical Reactivity and Potential for Derivatization

The true utility of this compound in drug discovery lies in its chemical reactivity, which allows for the synthesis of a diverse library of analogues. The nitro group is the primary handle for derivatization.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, as it fundamentally alters the electronic and pharmacological properties of the molecule. [11]

-

Mechanism: This reduction can be achieved through various methods, including:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. [12][13] * Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). [11][14]* Significance: This reaction transforms a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group. [11]The resulting 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline is a versatile intermediate for further functionalization via acylation, sulfonylation, alkylation, or diazotization reactions.

-

Caption: Key reactive pathway for derivatization.

Biological and Pharmacological Context

The THIQ nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. [1][2]Derivatives have demonstrated activities including anticancer, antimicrobial, antiviral, and neuroprotective effects. [2][3][15]

-

Anticancer Potential: Many THIQ derivatives have been investigated as anticancer agents. [9]The 6-amino derivative of the title compound could serve as a precursor for molecules targeting specific enzymes or receptors implicated in cancer progression. For instance, new tetrahydroisoquinolines bearing a nitrophenyl group have been evaluated for their activity against enzymes like HSP90. [8]* Antimicrobial Applications: The nitroaromatic moiety itself can be a pharmacophore. In certain anaerobic or microaerophilic bacteria, the nitro group can be bio-reduced to generate cytotoxic reactive nitrogen species, forming the basis of some antimicrobial drugs. [4][13]This makes this compound an interesting starting point for developing novel antibacterial agents. [2]* Neuropharmacology: The THIQ structure is present in molecules that modulate central nervous system targets. [16]While the direct activity of this specific compound is not widely reported, its derivatives could be designed to interact with various receptors and transporters.

Safety and Handling

As a professional in a research environment, adherence to safety protocols is paramount.

-

Chemical Hazards: Nitroaromatic compounds should be handled with caution as they can be energetic and potentially sensitive to shock or friction. [4]* Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. [17]

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the drug discovery and development community. Its molecular structure offers a robust and versatile platform for chemical modification, particularly through the highly reactive nitro group. The established synthetic routes allow for its accessible preparation, and its well-defined analytical profile ensures reliable characterization. By leveraging this molecule's potential, researchers can efficiently generate libraries of novel compounds for screening against a multitude of therapeutic targets, continuing the legacy of the tetrahydroisoquinoline scaffold as a source of impactful medicines.

References

- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Bischler–Napieralski reaction - Wikipedia.

- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

- Bischler-Napieralski Reaction - Organic Chemistry Portal.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US.

- Pictet-Spengler reaction - Name-Reaction.com.

- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C

- Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction - ACS Public

- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.

-

Bischler–Napieralski reaction | .

- Bischler napieralski reaction | PPTX - Slideshare.

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH.

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- Tetrahydroisoquinoline - Wikipedia.

- Advancement in methodologies for reduction of nitroarenes - RSC Publishing.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

- Tetrahydroisoquinoline Derivatives: Vers

- This compound hydrochloride - Smolecule.

- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed.

- Navigating the Isoquinoline Alkaloid Landscape: A Technical Guide to Protoberberine and Benzylisoquinoline Derivatives

- Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF - ResearchG

- CAS 1256483-34-7 | this compound hydrochloride - Synblock.

- Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus#.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids - N

- This compound - ChemShuttle.

- This compound hydrochloride - CymitQuimica.

- 2-Benzyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride - Vibrant Pharma Inc.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evalu

- Synthesis of 2-acetyl-7-benzylthio-8-nitro-1,2,3,4-tetrahydroisoquinoline - PrepChem.com.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI.

- (PDF)

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.

- (1Z)-2-methyl-1-(2-nitrobenzylidene)-1,2,3,4-tetrahydroisoquinoline - ChemSynthesis.

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchG

- Chemical Safety Data Sheet MSDS / SDS - 6-Nitro-1,2,3,4-tetrahydroquinoline - ChemicalBook.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemshuttle.com [chemshuttle.com]

- 5. CAS 1256483-34-7 | this compound hydrochloride - Synblock [synblock.com]

- 6. This compound hydrochlor… [cymitquimica.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Advancement in methodologies for reduction of nitroarenes - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10076C [pubs.rsc.org]

- 13. Buy this compound hydrochloride [smolecule.com]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 17. chemicalbook.com [chemicalbook.com]

The Nitro-Substituted Tetrahydroisoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and forming the backbone of a wide array of biologically active compounds.[1][2][3][4] Its rigid, bicyclic framework provides a three-dimensional arrangement of substituents that can effectively interact with various biological targets. The introduction of a nitro (-NO2) group to this scaffold dramatically alters its physicochemical properties, introducing a strong electron-withdrawing group that can modulate the molecule's acidity, basicity, and potential for hydrogen bonding. This strategic modification has unlocked a diverse range of potent biological activities, positioning nitro-substituted THIQs as promising candidates for drug development in oncology, infectious diseases, and neurology.[5][6]

This guide provides an in-depth exploration of the biological activities of nitro-substituted tetrahydroisoquinolines. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Synthetic Strategies: Accessing the Nitro-THIQ Core

The synthesis of nitro-substituted THIQs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common strategies are the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction.[1][7]

A notable approach involves a one-pot, multi-component reaction (MCR) for the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives.[1] This method utilizes 1-alkylpiperidin-4-one, malononitrile, and a β-nitro styrene, proceeding through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[1]

Another key strategy involves the direct nitration of the tetrahydroisoquinoline ring system. However, this can lead to a mixture of regioisomers. A thorough study on the nitration of THIQ and its N-protected derivatives has been conducted to achieve regioselectivity, particularly for the 6-position.[8]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Nitro-substituted tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[5][9][10]

Enzyme Inhibition: Targeting Key Players in Cancer Progression

Several nitro-THIQ derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation.

-

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. Its inhibition leads to the degradation of these client proteins, ultimately causing cancer cell death. Certain nitro-THIQs have been shown to bind to HSP90, with molecular docking studies indicating binding energies comparable to known inhibitors.[5]

-

RET Tyrosine Kinase: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or overexpressed, can drive the development of various cancers. Nitro-substituted THIQs have been designed to target the RET enzyme, with some compounds exhibiting binding energies similar to the standard inhibitor alectinib in molecular docking simulations.[5]

Induction of Apoptosis and Cell Cycle Arrest

In addition to enzyme inhibition, nitro-THIQs can induce apoptosis in cancer cells. For instance, a newly synthesized 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline was found to cause a 59-fold increase in apoptosis in HEPG2 (human liver cancer) cell lines.[5] This compound also induced cell cycle arrest at the G0-G1 and G2/M phases, further contributing to its anticancer effect.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of nitro-THIQs is highly dependent on the substitution pattern on both the tetrahydroisoquinoline core and the nitrophenyl ring. For example, in a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines, the nature of the linker and the substituents at various positions significantly influenced their antimycobacterial activity, which can provide insights for anticancer drug design as well.[11]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The THIQ scaffold, including nitro-substituted derivatives, has shown considerable promise in the development of novel antimicrobial and antifungal agents.[1][12][13]

Antibacterial and Antitubercular Potential

Several 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[11] While the direct contribution of a nitro group in these specific analogs was not the primary focus, the study highlighted the importance of lipophilicity and the nature of substituents at various positions for potent activity.[11] Some of these compounds were also found to be modest inhibitors of M. tb ATP synthase.[11]

In some cases, the introduction of a nitro group can enhance antibacterial activity. However, in one study, derivatives with nitro and other groups did not show significant activity against S. aureus, whereas trifluoromethyl-substituted compounds were more effective.[12] This underscores the nuanced role of substituents in determining biological activity.

Antifungal Properties

Novel N-substituted THIQ analogs have been evaluated for their antifungal activity against various fungal species.[1] While the specific examples highlighted in the provided search results do not all contain a nitro group, the general amenability of the THIQ scaffold to modifications suggests that nitro-substitution could be a viable strategy for developing potent antifungal agents.[1][13] For instance, certain THIQ derivatives have shown activity against Candida glabrata and Saccharomyces cerevisiae.[1]

Neurological and Other Biological Activities

The versatility of the nitro-substituted THIQ scaffold extends to a range of other biological activities, particularly in the realm of neuroscience.

Modulation of Neurotransmitter Systems

The structural similarity of THIQs to certain neurotransmitters makes them interesting candidates for targeting neurological disorders.[14][15] 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in the synthesis of pharmaceuticals targeting such disorders.[14] These compounds are used in studies investigating the mechanisms of action of neurotransmitters.[14] Some THIQs have been shown to act as dopamine antagonists.[15]

Enzyme Inhibition in a Bioreductive Context

A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines and related nitro-substituted heterocycles have been synthesized and evaluated as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase.[2] This approach is relevant for developing prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

Cardiovascular Effects

Certain substituted tetrahydroisoquinoline derivatives have been investigated for their cardiovascular effects. Preliminary tests have shown that some of these compounds exhibit α-adrenoceptor antagonistic effects, and some also possess calcium antagonistic activity, leading to hypotensive effects in animal models.[16]

Experimental Protocols and Methodologies

A crucial aspect of evaluating the biological activity of nitro-substituted tetrahydroisoquinolines is the use of robust and reproducible experimental protocols.

In Vitro Assays

-

Cytotoxicity Assays: The anticancer activity of these compounds is often initially assessed using cytotoxicity assays against a panel of human cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer).[5][9] The MTT or SRB assay is commonly employed to determine the IC50 (half-maximal inhibitory concentration) values.

-

Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes like HSP90 or RET, biochemical assays are performed.[5] These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to quantify apoptosis (e.g., using Annexin V-FITC staining) and to analyze the distribution of cells in different phases of the cell cycle.[5]

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using broth microdilution or agar dilution methods.[1]

In Vivo Studies

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity. For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.[9]

Molecular Docking Studies

Computational methods, such as molecular docking, are frequently used to predict the binding mode of nitro-THIQ derivatives to their target proteins.[5][13] This provides valuable insights into the structure-activity relationships and can guide the design of more potent and selective inhibitors.

Data Presentation

Table 1: Anticancer Activity of a Selected Nitro-Substituted Tetrahydroisoquinoline

| Compound | Cell Line | Activity | Reference |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-3-methylthio-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline | HEPG2 | 59-fold increase in apoptosis; Cell cycle arrest at G0-G1 and G2/M | [5] |

Visualizations

General Workflow for Evaluating Biological Activity

Caption: A generalized workflow for the discovery and evaluation of biologically active nitro-substituted tetrahydroisoquinolines.

Signaling Pathway Inhibition by Nitro-THIQs

Caption: A simplified diagram illustrating the inhibition of HSP90 and RET kinase pathways by nitro-substituted tetrahydroisoquinolines in cancer cells.

Conclusion and Future Perspectives

Nitro-substituted tetrahydroisoquinolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurologically active agents, coupled with their synthetic accessibility, makes them an attractive scaffold for further drug discovery efforts.

Future research in this area should focus on:

-

Optimizing Potency and Selectivity: Fine-tuning the substitution patterns on the THIQ core and the nitrophenyl ring to enhance activity against specific targets while minimizing off-target effects.

-

Elucidating Mechanisms of Action: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

-

Improving Pharmacokinetic Properties: Modifying the chemical structure to enhance drug-like properties such as solubility, metabolic stability, and bioavailability.

-

Exploring Novel Therapeutic Areas: Screening nitro-THIQ libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of this fascinating class of molecules holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13983-14013. [Link]

-

Bakhite, E. A., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. BMC Chemistry, 16(1), 10. [Link]

-

Lu, X., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3474-3479. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

-

Nikolova, I. G., et al. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(4), 2294-2309. [Link]

-

Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 27(5), 1667. [Link]

-

Li, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 208, 113004. [Link]

-

Matsumoto, R. R., et al. (2008). Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3244-3247. [Link]

-

Kaur, H., et al. (2020). Biological Activities of Tetrahydroisoquinolines Derivatives. Pharmaceutical Chemistry Journal, 54(4), 335-345. [Link]

-

Poirier, D., et al. (2015). In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 145, 186-194. [Link]

-

Thomas, H. D., et al. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450. [Link]

-

Synnovator. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]

-

Moghadam, G. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 651-662. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. Molecular Diversity. [Link]

-

Hu, Z. Y., et al. (1993). [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao Xue Xue Bao, 28(11), 838-844. [Link]

-

Melzig, M. F., et al. (1987). In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. Brain Research, 435(1-2), 265-272. [Link]

-

Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5397-5409. [Link]

-

Bakhite, E. A., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. ResearchGate. [Link]

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

El-Fattah, M. F. A., et al. (2021). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules, 26(16), 4983. [Link]

-

G. A. Moghadam, et al. (2021). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Drug Research, 71(09), 481-488. [Link]

-

Sato, M., et al. (1971). STUDIES ON TETRAHYDROISOQUINOLINES (THI). (VIII) PHARMACOLOGICAL PROPERTIES OF METABOLITES OF A NEW ADRENERGIC β-STIMULANT, TRIMETOQUINOL. Japanese Journal of Pharmacology, 21(2), 163-174. [Link]

-

Nagaki, A. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(5), 1005. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1256483-34-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure, present in numerous natural products and synthetic molecules with diverse pharmacological activities. The introduction of a benzyl group at the 2-position and a nitro group at the 6-position of the THIQ core imparts unique physicochemical and biological properties, making it a valuable intermediate and a potential lead compound for therapeutic development. This document details the physicochemical properties, synthesis, potential pharmacological applications, analytical methodologies, and safety considerations for this compound, providing a crucial resource for researchers in the field.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including alkaloids and synthetic pharmaceuticals.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The strategic functionalization of the THIQ core allows for the fine-tuning of its biological profile. This compound hydrochloride is a derivative that combines the structural features of a benzyl group, which can influence lipophilicity and molecular interactions, and a nitro group, a versatile functional group that can act as a hydrogen bond acceptor and is amenable to further chemical transformations.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its scientific and practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256483-34-7 | [3][4][5] |

| Molecular Formula | C₁₆H₁₇ClN₂O₂ | [3][5] |

| Molecular Weight | 304.77 g/mol | [3][5] |

| Appearance | Pale yellow crystalline powder (for the free base) | - |

| Melting Point | 110-115 °C (for the free base) | - |

| Solubility | Limited water solubility; soluble in organic solvents like methanol and ethyl acetate (for the free base). The hydrochloride salt is expected to have enhanced aqueous solubility. | - |

| Purity | Typically ≥ 97% | [5] |

| Storage | Room Temperature | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound hydrochloride is a multi-step process that involves the construction of the core tetrahydroisoquinoline ring system, followed by functional group manipulations.

Synthetic Pathway

A general synthetic approach involves three key steps:

-

Formation of the Tetrahydroisoquinoline Core: This is typically achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. For N-benzylated THIQs, the synthesis often starts with the appropriate phenylethylamine and benzaldehyde derivatives.[6]

-

Nitration: The introduction of the nitro group at the 6-position is accomplished via electrophilic aromatic substitution using a nitrating agent, commonly a mixture of concentrated nitric and sulfuric acids, under controlled temperature conditions.[2][7] The regioselectivity of the nitration is a critical aspect of this step.[7]

-

Hydrochloride Salt Formation: The final free base is converted to its hydrochloride salt to improve stability and aqueous solubility.[2] This is typically achieved by treating a solution of the base with hydrochloric acid.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

Step 1: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)

-

This step would typically involve the reductive amination of a suitable phenylethylaldehyde with benzylamine or a related condensation reaction followed by reduction.

Step 2: Nitration of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the 2-Benzyl-1,2,3,4-tetrahydroisoquinoline intermediate in glacial acetic acid and cool the solution to 15 °C.

-

Add a cooled (0 °C) solution of nitric acid (65%) dropwise to the reaction mixture.

-

Slowly add sulfuric acid (97%) in portions, maintaining the temperature at 15 °C.

-

Stir the reaction mixture at 15 °C for a short period, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield the hydrochloride salt.

Chemical Reactivity

The presence of the nitro group offers a handle for further chemical modifications.[2]

-

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or sodium dithionite. This provides a route to 6-amino-2-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are valuable intermediates for the synthesis of a wide range of biologically active compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Potential Pharmacological Applications

The pharmacological profile of this compound hydrochloride has not been extensively reported. However, based on the known activities of the broader tetrahydroisoquinoline class and related benzyl-tetrahydroisoquinolines, several potential applications can be inferred.

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have been widely investigated for their antimicrobial properties.[9][10] The presence of the nitroaromatic moiety may contribute to antibacterial activity, as seen in other classes of antimicrobial agents. For instance, a structurally related complex benzyl-tetrahydroisoquinoline derivative has demonstrated antibacterial activity against several pathogenic strains.[11]

Anticancer Activity

The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer activity.[6] N-benzyltetrahydroisoquinoline derivatives have been investigated as potential anticancer agents targeting the CD44 cell surface glycoprotein, which is involved in cancer cell proliferation and survival.[12] Cytotoxicity assays are a primary method for evaluating the anticancer potential of novel compounds.[1]

Neuropharmacological Effects

Benzyl-tetrahydroisoquinoline alkaloids are known to interact with various targets in the central nervous system. Some have shown affinity for dopamine receptors, suggesting potential applications in neurological and psychiatric disorders.[13] The neuroprotective effects of THIQ derivatives are also an active area of research.[2]

Diagram: Potential Biological Activities

Caption: Inferred biological activities based on related compounds.

Analytical Methodologies

The characterization and quality control of this compound hydrochloride rely on standard analytical techniques.

Spectroscopic Characterization

-